molecular formula C15H16N6O B5778871 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine

Cat. No.: B5778871
M. Wt: 296.33 g/mol
InChI Key: JLJZLLDALDSFQD-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine core, which involves the reaction of appropriate starting materials such as 4,6-dimethylpyrimidine.

    Formation of the Triazole Ring: The next step involves the formation of the triazole ring by reacting the pyrimidine core with a suitable triazole precursor.

    Phenoxymethyl Substitution: The final step involves the substitution of the phenoxymethyl group onto the triazole ring to obtain the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrimidine or triazole rings are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs targeting various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine can be compared with other similar compounds such as:

    4,6-diphenylpyrimidin-2-amine: This compound has similar structural features but different substituents, leading to variations in biological activity.

    4,6-dimethylpyrimidin-2-amine: This compound lacks the triazole and phenoxymethyl groups, resulting in different chemical and biological properties.

    4,6-dimethyl-N-[5-(methyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine: This compound has a methyl group instead of a phenoxymethyl group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-10-8-11(2)17-14(16-10)19-15-18-13(20-21-15)9-22-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,16,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJZLLDALDSFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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